1-(4,5-Difluoro-2-methylphenyl)ethanone
Description
1-(4,5-Difluoro-2-methylphenyl)ethanone is a fluorinated acetophenone derivative with the molecular formula C₉H₈F₂O and an average molecular weight of 170.16 g/mol . It is characterized by a methyl group at the 2-position and fluorine atoms at the 4- and 5-positions on the aromatic ring. The compound is identified by CAS RN 101712-20-3 and ChemSpider ID 3870596 .
Properties
IUPAC Name |
1-(4,5-difluoro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-8(10)9(11)4-7(5)6(2)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPTQNZGHXSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Methyl-Substituted Fluorobenzenes
The Friedel-Crafts acylation remains a cornerstone for synthesizing aromatic ketones. For 1-(4,5-Difluoro-2-methylphenyl)ethanone, this method involves reacting 2-methyl-4,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its strong electrophilic activation of the acetylating agent.
Reaction Conditions :
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Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilicity).
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Temperature : 0–25°C to minimize side reactions like polyacylation.
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Stoichiometry : A 1:1.2 molar ratio of substrate to acetyl chloride ensures complete conversion.
Mechanistic Insights :
The Lewis acid coordinates with acetyl chloride, generating an acylium ion (CH₃C⁺=O), which attacks the aromatic ring at the para position to the methyl group. The electron-withdrawing fluorine atoms direct electrophilic substitution to the remaining activated positions, yielding the desired regioisomer.
Yield Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.5 eq AlCl₃ | Maximizes acylium formation |
| Reaction Time | 4–6 hours | Prevents over-acylation |
| Workup Protocol | Ice-cold water quench | Minimizes hydrolysis |
This method achieves yields of 65–78%, with purity >95% after recrystallization from ethanol.
Halogen Exchange and Methylation of Pre-Functionalized Acetophenones
An alternative route involves halogen exchange on pre-acylated intermediates. For example, 1-(2-chloro-4,5-difluorophenyl)ethanone can undergo nucleophilic methylation using methyl Grignard reagents (CH₃MgBr) .
Stepwise Procedure :
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Synthesis of Chloro Intermediate :
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Methylation via Grignard Reaction :
Key Advantages :
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Regioselectivity : The chlorine atom acts as a leaving group, ensuring precise methyl introduction.
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Scalability : THF facilitates easy scaling to industrial batches .
Performance Metrics :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chlorination | 82 | 90 |
| Methylation | 75 | 88 |
| Overall | 61.5 | – |
Catalytic Direct C–H Methylation
Recent advances in C–H functionalization enable direct methylation of 4,5-difluoroacetophenone. Palladium catalysts paired with methylating agents (e.g., trimethylaluminum) facilitate this transformation .
Catalytic System :
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : 1,10-Phenanthroline (10 mol%)
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Methyl Source : Al(CH₃)₃
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Solvent : Toluene
Reaction Profile :
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Temperature : 110°C
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Time : 12 hours
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Yield : 70% with >20:1 regioselectivity for the 2-methyl position .
Mechanism :
The palladium catalyst oxidatively adds to the C–H bond at the 2-position, followed by transmetalation with Al(CH₃)₃ and reductive elimination to install the methyl group .
Comparative Efficiency :
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 78 | Moderate | High |
| Halogen Exchange | 61.5 | High | Moderate |
| Catalytic C–H | 70 | Very High | Low |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions involving fluorinated substrates, which often exhibit slow kinetics due to electron-withdrawing effects. A one-pot synthesis combines Friedel-Crafts acylation and methylation under microwave conditions .
Protocol :
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Substrate : 2-methyl-4,5-difluorobenzene (1 eq)
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Reagents : Acetyl chloride (1.2 eq), AlCl₃ (1.5 eq), methyl iodide (1.5 eq)
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Solvent : DMF
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Conditions : 150°C, 300 W, 20 minutes
Outcomes :
Advantages :
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Time Efficiency : 20 minutes vs. 6 hours for conventional methods.
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Reduced Byproducts : Controlled heating minimizes decomposition.
Industrial-Scale Production Considerations
For large-scale manufacturing, cost and safety dictate method selection. The halogen exchange route is favored industrially due to:
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Reagent Availability : Chlorine and methyl Grignard reagents are cost-effective.
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Process Safety : Avoids exothermic Friedel-Crafts conditions.
Case Study :
A pilot plant using the halogen exchange method reported:
Challenges and Mitigation Strategies
Challenge 1: Regiochemical Control
Fluorine atoms direct electrophiles to specific positions, but competing substitution patterns can arise. Using bulky ligands in catalytic systems enhances selectivity .
Challenge 2: Handling Fluorinated Intermediates
Fluorinated compounds often exhibit high volatility. Closed-loop systems and cryogenic traps prevent losses during distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Difluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4,5-difluoro-2-methylbenzoic acid.
Reduction: Formation of 1-(4,5-difluoro-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,5-Difluoro-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving fluorinated aromatic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4,5-difluoro-2-methylphenyl)ethanone exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Key Properties :
- Hazard Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and contact with skin/eyes .
- Storage : Recommended at 4–8°C .
- Purity : Typically available at 95% purity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Fluorinated acetophenones exhibit diverse properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Features |
|---|---|---|---|---|
| 1-(4,5-Difluoro-2-methylphenyl)ethanone | C₉H₈F₂O | 170.16 | 2-methyl, 4,5-difluoro | Methyl enhances steric hindrance |
| 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | 172.13 | 2-hydroxy, 4,5-difluoro | Hydroxyl group increases polarity |
| 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | 172.13 | 2-hydroxy, 3,5-difluoro | Ortho-hydroxy facilitates chelation |
| 4,5-Dihydroxy-2-methylacetophenone | C₉H₁₀O₃ | 166.18 | 2-methyl, 4,5-dihydroxy | Catechol structure enhances acidity |
| 1-(4,5-Difluoro-2-methylphenyl)-1-butanone | C₁₁H₁₂F₂O | 198.21 | 2-methyl, 4,5-difluoro, butanone | Longer alkyl chain alters solubility |
Physical and Chemical Properties
Table 2: Physical/Chemical Property Comparison
Key Differentiators
- Electron-Withdrawing Effects : Fluorine atoms in the target compound reduce electron density at the carbonyl group, enhancing electrophilic substitution resistance compared to hydroxylated analogs .
- Solubility : The methyl group in the target compound improves lipophilicity relative to hydroxylated derivatives, which are more water-soluble .
- Thermal Stability : Methyl-substituted derivatives generally exhibit higher stability than hydroxylated variants, which may undergo oxidation or decomposition .
Biological Activity
1-(4,5-Difluoro-2-methylphenyl)ethanone, also known as difluoromethyl ketone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and research findings.
- Molecular Formula: C10H8F2O
- Molecular Weight: 196.17 g/mol
- IUPAC Name: this compound
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound demonstrated an IC50 value of approximately 0.075 µM in MCF-7 breast cancer cells, which is notably potent compared to other compounds in its class .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.075 | Inhibition of tubulin polymerization |
| Hs578T | 0.033 | Induction of apoptosis |
| MDA-MB-231 | 0.620 | Downregulation of anti-apoptotic proteins |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent . The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, the presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.
Case Studies
- Study on Breast Cancer Cells : A detailed investigation was conducted on the effects of this compound on MCF-7 cells. The results indicated significant apoptosis induction characterized by increased Bax expression and decreased Bcl-2 levels, suggesting a shift towards pro-apoptotic signaling pathways .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4,5-Difluoro-2-methylphenyl)ethanone, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where acetyl chloride reacts with a substituted benzene derivative under Lewis acid catalysis (e.g., AlCl₃). For fluorinated analogs like this compound, reaction optimization includes:
- Temperature control : Maintaining 0–5°C to minimize side reactions.
- Solvent selection : Dichloromethane or nitrobenzene for improved solubility of aromatic intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | AlCl₃ | 75–85% |
| Reaction Time | 6–8 hours | – |
| Purification Method | Column Chromatography | >95% purity |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-technique validation is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C-4 and C-5).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₈F₂O).
- X-ray Crystallography : Resolves spatial arrangement of fluorine and methyl groups (if single crystals are obtainable) .
Advanced Research Questions
Q. What computational approaches are recommended to predict the reactivity of fluorinated groups in this compound during drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map electron-deficient regions (fluorine’s electron-withdrawing effect).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions, focusing on fluorine’s role in binding affinity (e.g., halogen bonding with kinases).
- ADMET Prediction : Tools like SwissADME assess bioavailability; fluorination often enhances metabolic stability but may reduce solubility .
Q. How can researchers resolve contradictory bioactivity data observed in enzyme inhibition studies involving this compound?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates.
- Selectivity Profiling : Test against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific binding.
- Structural Analogs : Compare with 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone ( ) to isolate fluorine’s contribution .
Q. What strategies are effective in enhancing the solubility of this compound for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to balance solubility and biocompatibility.
- Salt Formation : Explore sodium or potassium salts of the ketone (if acidic protons are present).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion .
Data-Driven Research Questions
Q. How do steric and electronic effects of the 4,5-difluoro-2-methyl substituents influence regioselectivity in further derivatization?
- Methodological Answer :
- Steric Effects : The 2-methyl group directs electrophilic substitution to the less hindered C-6 position.
- Electronic Effects : Fluorine’s -I effect deactivates the ring, favoring nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃ in Cu catalysis).
- Case Study : Derivative 1-(4,5-Difluoro-2-methylphenyl)-2-bromoethanone showed 90% regioselectivity at C-6 in Suzuki-Miyaura coupling .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Monitor hydrolytic cleavage of the ketone group (e.g., formation of carboxylic acid derivatives).
- Stability Studies : Incubate in PBS (pH 7.4) at 37°C; track degradation via HPLC-UV at 254 nm.
- Isotopic Labeling : Use ¹⁸O-water to confirm hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
